![molecular formula C22H22FN3O3S3 B2814494 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide CAS No. 1291838-59-9](/img/structure/B2814494.png)
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O3S3 and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiviral and Antimicrobial Activities : Research conducted by Reddy et al. (2013) involved the synthesis of new piperazine derivatives, including compounds with a 4-fluorophenyl moiety, to evaluate their antiviral and antimicrobial activities. The study revealed that certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
Antibacterial Activities : A study by Wu Qi (2014) focused on synthesizing novel piperazine derivatives, including those with 4-fluorophenyl substituents, to investigate their antibacterial properties. The findings indicated significant antibacterial activities in certain compounds (Wu Qi, 2014).
Molecular and Structural Analysis
Structural Characterization : Kavitha et al. (2014) analyzed the crystal structure of flunarizinium isonicotinate, a compound containing a 4-fluorophenyl piperazine structure. This study provided insights into the molecular conformation and intermolecular interactions of such compounds (Kavitha et al., 2014).
Antipsychotic Agent Synthesis : Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents. This included compounds similar in structure to the specified chemical (Park et al., 2010).
Radioactive Tracers and Imaging
- PET Radioligands : Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, including those with 4-fluorophenyl piperazine structures, as potential PET radioligands for dopamine D3 receptor imaging (Gao et al., 2008).
Antioxidant Properties
- Antioxidant Evaluation : Malík et al. (2017) assessed the antioxidant properties of compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment. The study highlighted significant antioxidative potential in some derivatives (Malík et al., 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Evaluation : Sowmya et al. (2018) investigated the synthesis of thiophene-2-carboxamides and their antimicrobial and antifungal activities. Some compounds showed potential in this regard (Sowmya et al., 2018).
Synthesis Techniques and Medicinal Chemistry
Improved Synthesis Techniques : Haka et al. (1989) explored improved synthesis techniques for aryl fluorides, which are crucial in the development of compounds like 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide (Haka et al., 1989).
Anticancer Potential : Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, indicating their potential effectiveness against various cancer cell lines (Turov, 2020).
Cytochrome P450 Involvement : Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant involving a piperazine derivative. This study provided insights into the role of cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S3/c1-30-19-4-2-3-17(15-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-7-5-16(23)6-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDZKVMLBBJXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

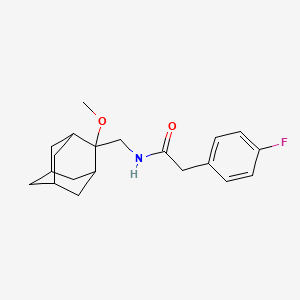

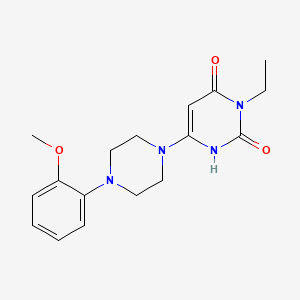
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)
![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
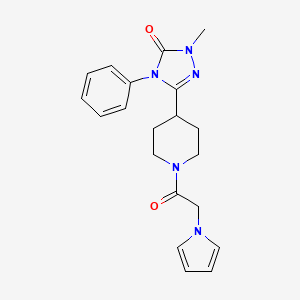
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)
![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)
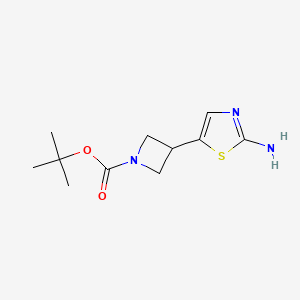
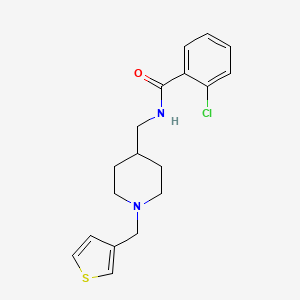
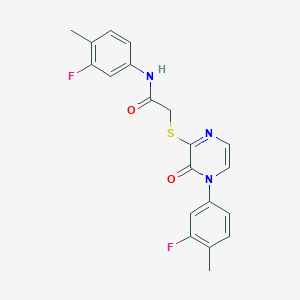
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)